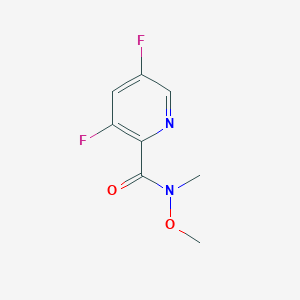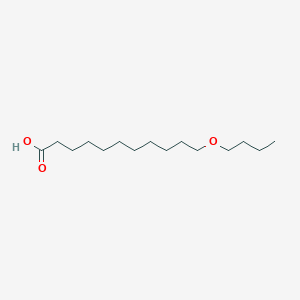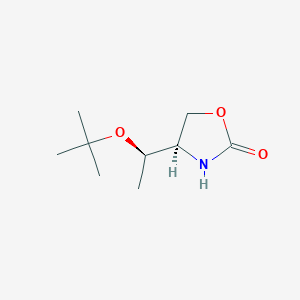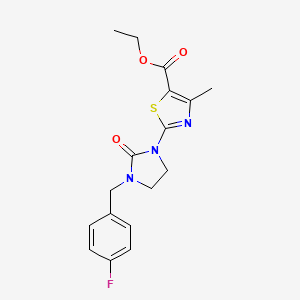
2-amino-5-(2,6-dimethyl-4-morpholinyl)Benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-amino-5-(2,6-dimethyl-4-morpholinyl)Benzoic acid is an organic compound with the molecular formula C13H18N2O3 This compound is characterized by the presence of an amino group, a benzoic acid moiety, and a morpholine ring substituted with two methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-(2,6-dimethyl-4-morpholinyl)Benzoic acid typically involves the reaction of 2,6-dimethylmorpholine with 2-amino-5-bromobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
2-amino-5-(2,6-dimethyl-4-morpholinyl)Benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions typically require reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid).
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
2-amino-5-(2,6-dimethyl-4-morpholinyl)Benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties
作用機序
The mechanism of action of 2-amino-5-(2,6-dimethyl-4-morpholinyl)Benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
類似化合物との比較
Similar Compounds
2-Amino-5-methylbenzoic acid: Similar structure but lacks the morpholine ring.
2-Amino-4-methoxybenzoic acid: Contains a methoxy group instead of the morpholine ring.
2-Amino-5-nitrobenzoic acid: Contains a nitro group instead of the morpholine ring .
Uniqueness
2-amino-5-(2,6-dimethyl-4-morpholinyl)Benzoic acid is unique due to the presence of the morpholine ring substituted with two methyl groups. This structural feature imparts distinct chemical properties and potential biological activities, making it a valuable compound for various applications.
特性
分子式 |
C13H18N2O3 |
|---|---|
分子量 |
250.29 g/mol |
IUPAC名 |
2-amino-5-(2,6-dimethylmorpholin-4-yl)benzoic acid |
InChI |
InChI=1S/C13H18N2O3/c1-8-6-15(7-9(2)18-8)10-3-4-12(14)11(5-10)13(16)17/h3-5,8-9H,6-7,14H2,1-2H3,(H,16,17) |
InChIキー |
LIXASUAAPSFZQB-UHFFFAOYSA-N |
正規SMILES |
CC1CN(CC(O1)C)C2=CC(=C(C=C2)N)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
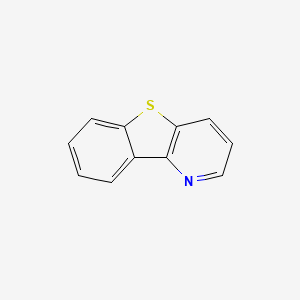
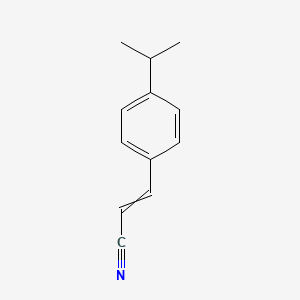

![(1aR,7bR)-2,2-Dimethyl-1a,7b-dihydro-2H-oxireno[2,3-c]chromene-6-carbonitrile](/img/structure/B8675224.png)
![N-(1H-pyrrolo[2,3-c]pyridin-7-yl)propanamide](/img/structure/B8675227.png)
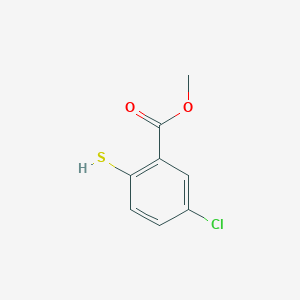
![2-Thiazolamine, 5-[(3-chlorophenyl)methyl]-N-[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]-4-methyl-](/img/structure/B8675245.png)
